tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
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Overview
Description
tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate: is a chemical compound with the molecular formula C11H12BrClFNO2 and a molecular weight of 324.58 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate typically involves the reaction of 5-bromo-3-chloro-2-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine, chlorine, and fluorine atoms on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Nucleophilic substitution: Substituted phenyl carbamates.
Hydrolysis: 5-bromo-3-chloro-2-fluoroaniline and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated phenyl carbamates on enzyme activity and protein interactions. It can also be used as a probe to investigate the binding sites of enzymes and receptors .
Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. The presence of halogen atoms on the phenyl ring enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
- tert-Butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate
- tert-Butyl N-(5-bromo-2-chloro-3-fluorophenyl)carbamate
- tert-Butyl N-(3-bromo-5-chloro-2-fluorophenyl)carbamate
Comparison: While these compounds share a similar core structure, the position of the halogen atoms on the phenyl ring can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which can result in distinct interactions with molecular targets and different pharmacological properties .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPWETMSPMLDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClFNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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